molecular formula C11H21NO5S B13329008 2-((tert-Butoxycarbonyl)amino)cyclopentyl methanesulfonate

2-((tert-Butoxycarbonyl)amino)cyclopentyl methanesulfonate

Cat. No.: B13329008
M. Wt: 279.36 g/mol
InChI Key: CYJWINQCCGOQNP-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)cyclopentyl methanesulfonate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a cyclopentyl ring and a methanesulfonate group. This compound is often used in organic synthesis, particularly in the protection of amines during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)cyclopentyl methanesulfonate typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The cyclopentyl ring is then introduced through a nucleophilic substitution reaction, where the Boc-protected amine reacts with cyclopentyl methanesulfonate under suitable conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)cyclopentyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)cyclopentyl methanesulfonate primarily involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective protection and deprotection of the amino group during multi-step synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)cyclopentyl methanesulfonate is unique due to its specific combination of a cyclopentyl ring and a methanesulfonate group, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where these properties are desired .

Properties

Molecular Formula

C11H21NO5S

Molecular Weight

279.36 g/mol

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl] methanesulfonate

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-8-6-5-7-9(8)17-18(4,14)15/h8-9H,5-7H2,1-4H3,(H,12,13)

InChI Key

CYJWINQCCGOQNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1OS(=O)(=O)C

Origin of Product

United States

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